
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a bromophenyl thiourea with a suitable α-haloketone under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This can be achieved by reacting the thiazole intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring and the methylsulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The bromophenyl group can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or polyaryl compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that thiazole derivatives, including 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer effects. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the potential of this compound in targeting cancer cell lines, suggesting a pathway for further drug development .
Enzyme Inhibition
Thiazole compounds are often explored for their role as enzyme inhibitors. For instance, they may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like metabolic syndrome or diabetes. The specific inhibition mechanisms and efficacy require further investigation but show promise based on related compounds .
Case Studies
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. Techniques such as substitution reactions and coupling methods are commonly employed to yield various derivatives with improved efficacy against targeted biological pathways.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromophenylacetic acid
- Para-Bromoamphetamine
- Bromfenac
Uniqueness
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the methylsulfonyl group, which confer distinct chemical and biological properties
Biologische Aktivität
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits a diverse range of pharmacological effects, which have been explored through various studies focusing on its synthesis, biological evaluation, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 333.23 g/mol. The presence of both bromine and methylsulfonyl groups contributes to its unique biological properties.
Synthesis
The synthesis of this compound involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with a methylsulfonyl chloride under basic conditions. The reaction typically yields a high purity product that can be characterized using spectroscopic methods such as NMR and IR.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit significant antimicrobial properties.
- In Vitro Studies : The antimicrobial activity was assessed using the turbidimetric method against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. Notably, compounds derived from 4-(4-bromophenyl)-thiazol-2-amine showed effectiveness comparable to standard antibiotics .
Compound | Activity | Reference |
---|---|---|
p2 | Promising against E. coli | |
p3 | Effective against S. aureus | |
p4 | Active against C. albicans |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
- Cell Viability Assays : The Sulforhodamine B (SRB) assay was utilized to determine cell viability post-treatment with various concentrations of the compound. Results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structural modifications on the thiazole ring significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups like bromine enhances the cytotoxicity against cancer cells, while substituents on the phenyl ring can modulate antimicrobial efficacy.
Key Findings:
- Bromine Substitution : Enhances both antimicrobial and anticancer activity.
- Methylsulfonyl Group : Plays a crucial role in increasing solubility and bioavailability.
- Thiazole Ring : Essential for maintaining biological activity; modifications can lead to varied potency.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific biological targets involved in cancer progression and microbial resistance. These computational approaches provide insights into how structural features correlate with biological activity, aiding in the design of more potent derivatives .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCJEZJIASXALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221717 | |
Record name | 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-62-5 | |
Record name | 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.